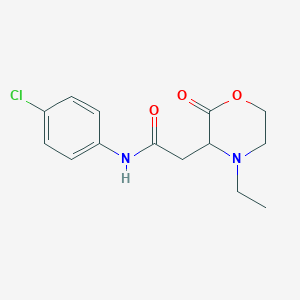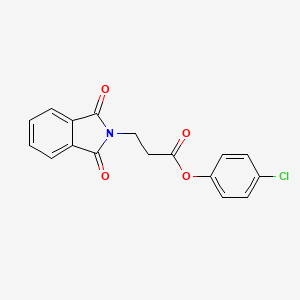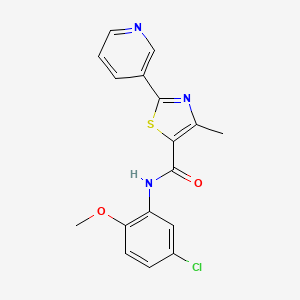![molecular formula C19H12ClN5O3 B4842447 3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-nitrophenyl)acrylamide](/img/structure/B4842447.png)
3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-nitrophenyl)acrylamide
説明
3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CNPAA or Compound 1, and it has been extensively studied for its biological and chemical properties.
作用機序
The mechanism of action of CNPAA involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of the cell cycle and subsequent apoptosis of cancer cells. Additionally, CNPAA has been found to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
CNPAA has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, it has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of CNPAA is its potent anticancer activity against various cancer cell lines. Additionally, it exhibits anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory diseases. However, one of the limitations of CNPAA is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on CNPAA. One potential direction is the development of more water-soluble derivatives of CNPAA, which would improve its bioavailability and efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of CNPAA and its potential applications in the treatment of various inflammatory diseases. Finally, the development of more potent and selective derivatives of CNPAA could lead to the development of novel anticancer agents with improved efficacy and reduced toxicity.
科学的研究の応用
CNPAA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, CNPAA has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory diseases.
特性
IUPAC Name |
(E)-3-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN5O3/c20-15-7-5-12(6-8-15)18-14(11-22-24-18)9-13(10-21)19(26)23-16-3-1-2-4-17(16)25(27)28/h1-9,11H,(H,22,24)(H,23,26)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUXUKUEGWAYNO-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=C(NN=C2)C3=CC=C(C=C3)Cl)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C/C2=C(NN=C2)C3=CC=C(C=C3)Cl)/C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-ethyl-4-[({[3-(1H-imidazol-1-yl)propyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4842365.png)
![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4842373.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4842380.png)

![N-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4842385.png)
![N-isopropyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4842393.png)
![5-(4-butoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4842399.png)

![N-(3,4-dimethoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]urea](/img/structure/B4842410.png)

![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4842423.png)

![5-(3-methoxyphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B4842440.png)
![6-(4-chlorophenyl)-2-ethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4842464.png)